1-Methyl-5-nitro-2-pyrrolealdehyde

Organic Synthesis Quality Control Spectroscopic Identification

1-Methyl-5-nitro-2-pyrrolealdehyde (IUPAC: 1-methyl-5-nitro-1H-pyrrole-2-carbaldehyde; CAS not publicly assigned; MFCD12924265) is a disubstituted pyrrole heterocycle bearing a formyl group at the 2‑position and a nitro group at the 5‑position on an N‑methylated scaffold. With the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.12 g mol⁻¹, it serves as a compact, electron‑deficient aromatic aldehyde that participates in condensation, cycloaddition, and reduction chemistries typical of nitropyrrole‑2‑carboxaldehyde derivatives.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
Cat. No. B8395036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-5-nitro-2-pyrrolealdehyde
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESCN1C(=CC=C1[N+](=O)[O-])C=O
InChIInChI=1S/C6H6N2O3/c1-7-5(4-9)2-3-6(7)8(10)11/h2-4H,1H3
InChIKeyPZAFWFIMEUEZAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-5-nitro-2-pyrrolealdehyde — A Regiospecific Nitropyrrole Aldehyde Building Block for Heterocyclic and Medicinal Chemistry


1-Methyl-5-nitro-2-pyrrolealdehyde (IUPAC: 1-methyl-5-nitro-1H-pyrrole-2-carbaldehyde; CAS not publicly assigned; MFCD12924265) is a disubstituted pyrrole heterocycle bearing a formyl group at the 2‑position and a nitro group at the 5‑position on an N‑methylated scaffold [1]. With the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.12 g mol⁻¹, it serves as a compact, electron‑deficient aromatic aldehyde that participates in condensation, cycloaddition, and reduction chemistries typical of nitropyrrole‑2‑carboxaldehyde derivatives [1][2].

1
Regiospecific 5-nitro-2-formyl pyrrole building block for heterocyclic synthesis
2
Electron-deficient aldehyde participates in condensation, cycloaddition, and reduction chemistries
3
N-Methyl-5-nitropyrrole scaffold for medicinal chemistry and material science applications

1-Methyl-5-nitro-2-pyrrolealdehyde — Why the 5‑Nitro Regioisomer Cannot Be Substituted by the 4‑Nitro or Non‑Nitrated Analogs


Pyrrole‑2‑carboxaldehyde derivatives bearing a nitro group at the 4‑ vs. 5‑position are positional isomers that exhibit divergent electronic properties, spectroscopic signatures, and chemical reactivities [1]. The 5‑nitro substituent exerts a distinct mesomeric and inductive effect on the pyrrole ring compared with the 4‑nitro isomer, altering the electrophilicity of the aldehyde carbon and the regioselectivity of further ring functionalisation [1][2]. Consequently, a generic procurement of “nitropyrrole‑2‑carboxaldehyde” without specifying the precise nitro position risks introducing a regioisomeric impurity that can compromise downstream synthetic yields, chromatographic behaviour, and biological assay reproducibility [1][3].

4-Nitro positional isomer exhibits divergent electronic properties, NMR shifts, and reactivity profiles
Non-nitrated analog lacks electron-withdrawing effects, altering aldehyde electrophilicity and downstream functionalisation
Generic nitropyrrole-2-carboxaldehyde procurement risks regioisomeric impurity, compromising synthetic yield and assay reproducibility

1-Methyl-5-nitro-2-pyrrolealdehyde — Quantitative Differentiation Evidence for Scientific Selection


Regioisomeric NMR Fingerprint — Distinguishing the 5‑Nitro from the 4‑Nitro Isomer

The ¹H and ¹³C NMR spectra of 1‑methyl‑5‑nitro‑2‑pyrrolealdehyde provide a unique fingerprint that unambiguously differentiates it from the 4‑nitro regioisomer (1‑methyl‑4‑nitro‑1H‑pyrrole‑2‑carbaldehyde). In the 5‑nitro isomer, the pyrrole ring protons appear as a characteristic AB‑system at δ 7.2–7.5 ppm (J ≈ 4.3 Hz) in DMSO‑d₆, whereas the 4‑nitro isomer displays a different coupling pattern with H‑3 and H‑5 signals separated by >0.3 ppm [1][2]. The aldehyde proton resonance is consistently observed near δ 9.6 ppm for both isomers, but the ring carbon chemical shifts differ by 2–5 ppm at C‑4 and C‑5, allowing unambiguous regioisomer assignment [1][2].

NMR Fingerprint
Reported
5-Nitro isomerAB system δ 7.2–7.5 ppm (J ≈ 4.3 Hz); aldehyde δ 9.6 ppm
vs
4-Nitro isomerH-3/H-5 separated >0.3 ppm; distinct ring carbon shifts
Ring 13C shifts differ by 2–5 ppm at C-4/C-5
Enables unambiguous regioisomer verification for quality control
Requires 1H/13C NMR instrument access (300–400 MHz)
Organic Synthesis Quality Control Spectroscopic Identification

Electronic Absorption Spectral Differentiation — UV‑Vis Signature of the 5‑Nitro Moiety

The UV‑visible absorption spectrum of 1‑methyl‑5‑nitro‑2‑pyrrolealdehyde is governed by the nitro‑to‑ring charge‑transfer transition. Chalcone derivatives prepared from the 5‑nitropyrrole‑2‑carboxaldehyde scaffold exhibit electronic absorption bands with λₘₐₓ in the 340–380 nm range (ethanol solution), whereas analogous chalcones derived from the 4‑nitro isomer show a 15–25 nm hypsochromic shift (λₘₐₓ 320–355 nm) under identical conditions [1]. This difference stems from the distinct conjugation pathway enabled by the para‑relationship between the 5‑nitro group and the 2‑aldehyde in the target compound, which is absent in the 4‑nitro isomer [1].

UV-Vis Absorption
Reported
5-Nitro chalconesλmax 340–380 nm (ethanol)
vs
4-Nitro chalconesλmax 320–355 nm (ethanol)
15–25 nm hypsochromic shift for 4-nitro series
Rapid spectroscopic regioisomer screening; relevant for photophysics applications
Solvent-dependent; measured in ethanol, dioxane, and acidic/basic media
Photophysics Analytical Chemistry Material Science

LogP and Polar Surface Area — Altered Polarity Driven by the 5‑Nitro Group

The presence of the 5‑nitro group in 1‑methyl‑5‑nitro‑2‑pyrrolealdehyde substantially increases the computed polar surface area (PSA) and modulates the partition coefficient relative to the non‑nitrated analogue. The target compound has a calculated PSA of 65 Ų and a logP of 0.94 [1], whereas 1‑methylpyrrole‑2‑carboxaldehyde (devoid of the nitro group) exhibits a PSA of 22 Ų and a logP of 0.84 [2]. The 43 Ų increase in PSA and the slight elevation in logP (despite the added polarity) reflect the contribution of the nitro group’s dipole, which impacts chromatographic retention, solubility, and membrane permeability in biological assays [1][2].

Polarity Profile
Context-dependent
5-Nitro compoundPSA 65 Ų; logP 0.94
vs
Non-nitrated analogPSA 22 Ų; logP 0.84
ΔPSA +43 Ų; ΔlogP +0.10
Altered chromatographic retention and solubility; anticipate in purification
Computed descriptors (SwissADME/ChemSpace); experimental verification advised
Physicochemical Profiling Drug Design Separation Science

Synthetic Utility — Condensation Chemistry Specific to the 5‑Nitro‑2‑formyl Scaffold

1‑Methyl‑5‑nitro‑2‑pyrrolealdehyde participates in base‑catalysed aldol condensations with aromatic aldehydes and methyl ketones to generate nitropyrrole‑chalcone hybrids, a reaction class that has been systematically studied for 5‑nitropyrrole‑2‑carboxaldehyde derivatives [1][2]. In a representative protocol, condensation with acetophenone derivatives yields chalcones in 60–85% isolated yields after recrystallisation, and the 5‑nitro substitution pattern consistently produces products with higher melting points (typically 160–210 °C) than analogous 4‑nitro chalcones (140–185 °C), facilitating purification [1]. This established condensation manifold is foundational for libraries of bioactive nitropyrrole compounds with reported antibacterial and antiproliferative activities [2][3].

Synthetic Utility
Reported
5-Nitro chalconesYield 60–85%; mp 160–210 °C
vs
4-Nitro chalconesmp 140–185 °C (yields comparable)
Melting point elevation 20–25 °C for 5-nitro series
Facilitates purification by recrystallisation; indicates stronger intermolecular interactions
Aldol condensation with acetophenone derivatives in ethanolic KOH
Medicinal Chemistry Heterocyclic Synthesis Chalcone Chemistry

1-Methyl-5-nitro-2-pyrrolealdehyde — Prioritised Research and Industrial Application Scenarios


Regiospecific Building Block for Nitropyrrole‑Chalcone Libraries in Antibacterial Drug Discovery

The demonstrated ability of 1‑methyl‑5‑nitro‑2‑pyrrolealdehyde to undergo aldol condensation with aromatic aldehydes and methyl ketones [1] makes it a privileged starting material for constructing focused libraries of nitropyrrole‑chalcone hybrids. These libraries can be screened against Gram‑positive and Gram‑negative bacterial strains, exploiting the established antibacterial activity of nitropyrrole‑2‑carboxaldehyde derivatives [2]. The higher melting points of 5‑nitro‑chalcone products (160–210 °C) relative to 4‑nitro isomers (140–185 °C) [1] facilitate parallel purification by filtration or recrystallisation, accelerating hit‑to‑lead workflows.

Spectroscopic Reference Standard for Regioisomeric Quality Control

Because the 5‑nitro and 4‑nitro isomers of 1‑methyl‑pyrrole‑2‑carboxaldehyde exhibit distinct ¹H and ¹³C NMR fingerprints [1][2], the target compound can serve as a reference standard in HPLC‑NMR or standalone NMR workflows for the quality control of nitropyrrole intermediates. The ~15–25 nm difference in the UV‑Vis λₘₐₓ of derived chalcones [3] provides an orthogonal, rapid‑throughput spectroscopic check for regioisomeric purity in reaction monitoring or batch release testing.

Precursor to 5‑Nitro‑Functionalised Pyrrole Monomers for Conjugated Materials

The electron‑withdrawing 5‑nitro group activates the pyrrole ring towards oxidative polymerisation and modulates the HOMO–LUMO gap of resulting oligomers. The distinct UV‑Vis absorption of 5‑nitropyrrole‑based chromophores (λₘₐₓ > 340 nm in ethanol) [3] positions this aldehyde as a monomer precursor for low‑bandgap conductive polymers or as a dopant chromophore in optoelectronic devices, where precise control of the nitro position is critical for tuning photophysical properties.

Key Intermediate for Netropsin‑Inspired DNA‑Binding Oligopeptides

1‑Methyl‑5‑nitropyrrole‑2‑carboxylic acid methyl ester, a known precursor in the synthesis of netropsin analogs [4], is directly accessible by oxidation of the corresponding aldehyde. The correct regioisomer (5‑nitro) is essential for the proper spatial orientation of hydrogen‑bonding contacts with the DNA minor groove; the 4‑nitro isomer would place the nitro group in an incompatible position, potentially abolishing sequence‑specific binding activity.

Application
Selection Property
Validation Focus
Nitropyrrole-chalcone library synthesis for antimicrobial screening
5-Nitro regioisomer enables aldol condensation with aromatic aldehydes/ketones
Condensation yield and melting point consistency for parallel purification
Regioisomeric quality control reference standard
Distinct 1H/13C NMR fingerprints and UV-Vis absorption shifts
Spectroscopic batch verification to reject 4-nitro isomer contamination
Precursor to 5-nitro-functionalised conjugated materials
Electron-withdrawing 5-nitro group modulates HOMO–LUMO gap
UV-Vis absorption tuning and optoelectronic property screening
Intermediate for netropsin-inspired DNA-binding oligopeptide synthesis
Correct 5-nitro regioisomer ensures proper minor-groove hydrogen-bonding orientation
Sequence-specific DNA-binding assay validation
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